Ertugliflozin-3-O-beta-glucuronide is a significant metabolite of ertugliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. Ertugliflozin functions by inhibiting glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion. The compound is classified as a small molecule and is part of the SGLT2 inhibitor class, which has gained attention for its role in improving glycemic control and potentially reducing cardiovascular risks in diabetic patients .
Ertugliflozin-3-O-beta-glucuronide is derived from the metabolic processing of ertugliflozin, which undergoes conjugation through glucuronidation. This process primarily involves enzymes from the uridine diphosphate-glucuronosyltransferase family, particularly UGT1A9 and UGT2B7, which facilitate the formation of glucuronide metabolites . As a glucuronide metabolite, it is classified under phase II metabolic products that enhance the solubility and excretion of drugs.
The synthesis of ertugliflozin-3-O-beta-glucuronide occurs through enzymatic glucuronidation, where ertugliflozin is incubated with specific UDP-glucuronosyltransferases. The typical procedure involves:
The enzymatic reaction conditions are optimized for pH and temperature to maximize yield. High-performance liquid chromatography (HPLC) is often employed to analyze and purify the resulting glucuronide metabolites .
Ertugliflozin-3-O-beta-glucuronide features a glucuronic acid moiety linked via a beta-glycosidic bond to the hydroxyl group on the ertugliflozin molecule. The molecular formula for this compound can be represented as C27H34ClNO10, reflecting its complex structure that includes both the parent drug and the glucuronic acid component.
The molecular weight of ertugliflozin-3-O-beta-glucuronide is approximately 566.00 g/mol. Structural elucidation is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .
Ertugliflozin-3-O-beta-glucuronide undergoes various chemical reactions primarily related to its metabolism and elimination pathways:
The mechanism of action for ertugliflozin-3-O-beta-glucuronide primarily revolves around its role as a metabolite of ertugliflozin:
This mechanism helps maintain lower blood glucose levels in patients with type 2 diabetes mellitus .
Relevant analyses include thermal stability assessments and solubility testing under various conditions .
Ertugliflozin-3-O-beta-glucuronide serves several scientific purposes:
The biosynthesis of Ertugliflozin-3-O-β-D-glucuronide is catalyzed by enzymes of the UDP-glucuronosyltransferase (UGT) superfamily. These membrane-bound enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, renal tubular cells, and enterocytes, facilitate the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDP-GlcUA) to nucleophilic functional groups on substrate molecules. In the case of ertugliflozin, the primary site of glucuronidation is the hydroxyl group attached to the C3 carbon of its sugar (pyranose) moiety [4] [5].
Table 1: Key Characteristics of Ertugliflozin Glucuronidation
Property | Value | Significance | Source |
---|---|---|---|
Primary Metabolic Pathway | Glucuronidation | Accounts for ~86% of total clearance; dominates metabolic fate. | [2] [5] |
Major Metabolite Formed | Ertugliflozin-3-O-β-D-glucuronide (M5c) | Most abundant glucuronide in plasma and excreta. | [2] [5] |
Dominant UGT Isoforms | UGT1A9 and UGT2B7 | Responsible for the majority of M5c formation. | [2] |
Fraction Metabolized (fm) by Glucuronidation | 0.96 (HLM CLint) | Overwhelming contribution to intrinsic clearance in liver. | [2] |
Fraction Metabolized (fm) by Oxidation | 0.04 (HLM CLint) | Minor CYP contribution (CYP3A4, CYP3A5, CYP2C8). | [2] |
UGT1A9 and UGT2B7 are the major hepatic and extrahepatic (notably renal) UGT isoforms responsible for drug glucuronidation. They exhibit distinct but complementary kinetic profiles governing the formation of Ertugliflozin-3-O-β-D-glucuronide, enabling efficient conjugation across a range of substrate concentrations [2] [7].
Table 2: Kinetic Parameters and Contributions of UGT1A9 and UGT2B7 to Ertugliflozin-3-O-β-D-Glucuronide (M5c) Formation
Parameter | UGT1A9 | UGT2B7 | Source |
---|---|---|---|
Michaelis Constant (Km) | ~10.8 µM (High Affinity) | ~41.7 µM (Lower Affinity) | [2] |
Maximal Velocity (Vmax) | ~375 pmol/min/mg protein | ~94.9 pmol/min/mg protein | [2] |
Intrinsic Clearance (CLint = Vmax/Km) | ~34.7 µl/min/mg protein | ~2.28 µl/min/mg protein | [2] |
Fraction Metabolized (fm) in HLM (Chemical Inhibition) | ~0.70 - 0.81 | ~0.14 - 0.19 (Combined UGT2B7/UGT2B4) | [2] |
Fraction Metabolized (fm) (RAF Scaling) | ~0.86 | ~0.14 | [2] |
Primary Tissue Expression | Liver, Kidney | Liver, Kidney | [7] [8] |
Recombinant UGT enzyme systems expressed in cell lines (e.g., human embryonic kidney 293 cells, baculovirus-infected insect cells) provide a powerful reductionist tool for unequivocally identifying the specific isoforms responsible for metabolite formation and characterizing their individual kinetic parameters. This approach was centrally employed to map the metabolic pathways of ertugliflozin and definitively assign roles to UGT1A9 and UGT2B7 in the formation of Ertugliflozin-3-O-β-D-glucuronide [2] [5].
Table 3: Utility of Recombinant Enzyme Systems in Ertugliflozin Metabolite Characterization
Application | Finding for Ertugliflozin-3-O-β-D-Glucuronide | Significance | Source |
---|---|---|---|
Isoform Screening | UGT1A9 and UGT2B7 identified as primary catalysts. | Unambiguous assignment of responsible enzymes. | [2] |
Kinetic Parameter Determination (Km, Vmax, CLint) | Parameters measured for individual UGTs (See Table 2). | Basis for understanding affinity, capacity, and scaling to HLM/fm. | [2] |
Metabolite Structure Confirmation | Identity of M5c produced by rUGT1A9/rUGT2B7 confirmed vs. authentic standard. | Verified regioselectivity (3-O-position) and structure of major metabolite. | [5] [6] [9] |
Regioselectivity Assessment | Both rUGT1A9 and rUGT2B7 produce only the 3-O-β-D-glucuronide (M5c). | Confirmed site-specific conjugation by primary UGTs. | [2] [5] |
DDI Potential Screening (Inhibition) | rUGTs used to show lack of potent inhibition by ertugliflozin/glucuronides or common co-meds. | Predicted low risk for UGT-mediated DDIs. | [10] |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0